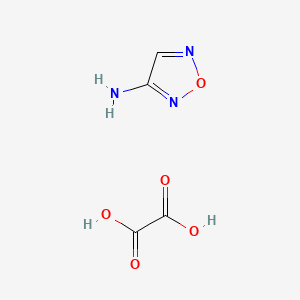

1,2,5-Oxadiazol-3-amine oxalate

Description

Properties

Molecular Formula |

C4H5N3O5 |

|---|---|

Molecular Weight |

175.10 g/mol |

IUPAC Name |

1,2,5-oxadiazol-3-amine;oxalic acid |

InChI |

InChI=1S/C2H3N3O.C2H2O4/c3-2-1-4-6-5-2;3-1(4)2(5)6/h1H,(H2,3,5);(H,3,4)(H,5,6) |

InChI Key |

VFJLSTGUHKELQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NON=C1N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,2,5-Oxadiazol-3-amine Oxalate

General Synthetic Strategy Overview

The synthesis of 1,2,5-oxadiazole derivatives, including 1,2,5-oxadiazol-3-amine, typically involves cyclization reactions of appropriate precursors such as amidoximes, nitriles, or hydrazides under controlled conditions. The amino substitution at the 3-position is introduced either via direct amination or through the use of amino-containing precursors. Subsequent salt formation with oxalic acid yields the oxalate salt.

Key Synthetic Routes and Cyclization Mechanisms

Cyclization from Amidoximes and Organic Nitriles

Amidoximes react with organic nitriles under acidic or catalytic conditions to form 1,2,5-oxadiazole rings via a 1,3-dipolar cycloaddition mechanism. Nitrile oxides, generated in situ from amidoximes, undergo cyclization with nitriles to afford the oxadiazole core.

For example, Shreeve et al. reported the synthesis of 3-amino-substituted 1,2,5-oxadiazoles by cyclization of 3-amino-4-cyanofurazan with amidoxime intermediates in the presence of catalysts such as p-toluenesulfonic acid (TsOH) and zinc chloride (ZnCl2).

Reaction of 4-Aminofurazan-3-carbonitrile with Amino-1,2,5-oxadiazole Precursors

A notable approach involves heating 4-aminofurazan-3-carbonitrile with 4-amino-1,2,5-oxadiazole-3-carboxamide (AFCAO) neat or in solvents like butyl acetate or anisole, with catalysts such as ZnCl2 and HCl or collidine, to yield intermediates like 3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole (DAFO).

These intermediates can be oxidized and further processed to obtain the target amino-oxadiazole derivatives.

Salt Formation with Oxalic Acid

- The free base 1,2,5-oxadiazol-3-amine is reacted with oxalic acid under mild conditions to form the oxalate salt. This step typically involves mixing the amine with an aqueous or alcoholic solution of oxalic acid, followed by crystallization.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Aminofurazan-3-carbonitrile + AFCAO, ZnCl2 + HCl, butyl acetate, 125°C | Condensation and cyclization to form DAFO intermediate | 55 | Catalyzed reaction improves yield over neat heating |

| 2 | DAFO + Oxidant (e.g., MnO2 in acetic acid) | Oxidation to amino-oxadiazole derivative | Variable (up to 70-80% in alternate methods) | Insolubility of intermediates can complicate oxidation |

| 3 | Amino-oxadiazole + Oxalic acid, aqueous/alcoholic solution | Salt formation to yield this compound | High (typically >80%) | Crystallization facilitates purification |

Alternative Synthetic Approaches

Direct amination of 1,2,5-oxadiazole precursors using gaseous ammonia in nonpolar solvents at low temperatures has been reported for related compounds.

Microwave-assisted synthesis has been explored for oxadiazole derivatives, offering rapid reaction times and good yields, although specific data for this compound is limited.

Detailed Research Findings and Analysis

Yield and Purity Considerations

The use of catalysts such as ZnCl2 and acid co-catalysts significantly enhances cyclization efficiency and yield.

Insolubility of intermediates like DAFO can pose challenges but also aids in purification by precipitation.

Oxidation steps require careful control to avoid side reactions; MnO2 in acetic acid is a commonly used oxidant.

Structural and Functional Implications

The amino substitution at the 3-position of the 1,2,5-oxadiazole ring increases nitrogen density and potential hydrogen bonding, affecting stability and energetic properties.

Formation of the oxalate salt improves compound stability and handling safety due to salt crystallinity and reduced volatility.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Amidoxime + Nitrile Cyclization | Amidoxime, Organic nitrile | Acid catalyst (TsOH), ZnCl2 | Mild heating, alkaline or acidic | Moderate to High | Direct ring formation, versatile | Requires careful control of conditions |

| Condensation of 4-Aminofurazan-3-carbonitrile + AFCAO | 4-Aminofurazan-3-carbonitrile, AFCAO | ZnCl2, HCl or collidine | 125-155°C, solvent (butyl acetate, anisole) | 55-80% | Scalable, higher yields | Insoluble intermediates |

| Direct Amination | BNFF-1 + NH3 gas | Toluene solvent | 0–5°C | Moderate | Simple reagents | Limited scope reported |

| Salt Formation | 1,2,5-Oxadiazol-3-amine + Oxalic acid | Aqueous/alcoholic solution | Room temperature | High (>80%) | Easy purification | Requires pure amine precursor |

Chemical Reactions Analysis

1,2,5-Oxadiazol-3-amine oxalate undergoes various chemical reactions, including:

Substitution: Substitution reactions often involve nucleophilic reagents, leading to the formation of substituted oxadiazoles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and solvents like acetic acid or dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted oxadiazoles and their derivatives .

Scientific Research Applications

1,2,5-Oxadiazol-3-amine oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazol-3-amine oxalate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function . This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key 1,2,5-Oxadiazol-3-amine Derivatives

Key Observations:

- Synthesis : Most derivatives are synthesized via condensation reactions with substituted aldehydes/ketones (e.g., 4-chlorobenzaldehyde) or α-diketones (e.g., 2,5-hexanedione). Yields range from 58% to 93%, influenced by reaction temperature and catalyst use (e.g., MgSO₄ in ionic liquids) .

- Structural Impact : Substituents at the 4-position dictate properties. Electron-withdrawing groups (e.g., nitro) enhance energetic performance, while aromatic rings (e.g., phenyl, pyrrole) improve pharmacological activity .

Pharmacological Activity

- Antiproliferative Effects : The pyrrole-substituted derivative (C₈H₁₁N₄O) inhibits proliferation in human cancer cell lines (e.g., HeLa) and sea urchin embryos, likely via DNA intercalation or kinase inhibition .

- Anti-Plasmodial Activity : Chlorophenyl and nitrophenyl derivatives exhibit IC₅₀ values <1 μM against Plasmodium falciparum, outperforming chloroquine in some cases .

- Kinase Inhibition : Methylphenyl derivatives act as ATP-competitive inhibitors in kinases like p70S6K1, with the oxadiazole amine serving as a hinge-binding motif .

Energetic and Material Properties

- High Energy Density : Nitro- and azo-substituted derivatives (e.g., 4-nitrophenyl, 4,4′-azobis) have detonation velocities >8,500 m/s and low sensitivity, making them viable alternatives to HMX .

- Thermal Stability : Melting points correlate with substituent bulkiness. Pyrrole derivatives (mp 93–94°C) are less stable than nitro-substituted analogs (decompose >200°C) .

Limitations and Challenges

Q & A

Q. What synthetic routes enable the incorporation of this compound into hybrid heterocyclic scaffolds?

- Methodological Answer : Utilize click chemistry (CuAAC) to graft oxadiazole-amine onto triazole or benzoxazole cores. For example, react propargyl-oxadiazole derivatives with azides under Cu(I) catalysis. Characterize hybrid structures via 2D NMR (HSQC, HMBC) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.